molecular formula C7H4F4S B2373062 3-Fluoro-5-(trifluoromethyl)thiophenol CAS No. 917246-23-2

3-Fluoro-5-(trifluoromethyl)thiophenol

Cat. No.: B2373062
CAS No.: 917246-23-2
M. Wt: 196.16
InChI Key: VAPVVBJMUGCOSS-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)thiophenol: is an organofluorine compound characterized by the presence of both fluorine and sulfur atoms within its molecular structure. This compound is notable for its unique chemical properties, which make it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction is catalyzed by palladium and often employs organotrifluoroborate salts as reagents.

Industrial Production Methods: Industrial production of 3-Fluoro-5-(trifluoromethyl)thiophenol may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(trifluoromethyl)thiophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-Fluoro-5-(trifluoromethyl)thiophenol is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology: The compound’s fluorine atoms enhance its bioavailability and metabolic stability, making it a potential candidate for drug development. It is often explored for its pharmacological properties and potential therapeutic applications .

Medicine: In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its ability to interact with biological targets makes it a promising lead compound in drug discovery .

Industry: The compound is also utilized in the agrochemical industry for the development of pesticides and herbicides. Its unique chemical properties contribute to the efficacy and stability of these products .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)thiophenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)thiophenol
  • 3-Fluoro-4-(trifluoromethyl)thiophenol
  • 3-Fluoro-5-(trifluoromethyl)phenol

Comparison: Compared to similar compounds, 3-Fluoro-5-(trifluoromethyl)thiophenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both fluorine and sulfur atoms in the molecule enhances its chemical stability and bioavailability, making it a valuable compound in various applications .

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4S/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPVVBJMUGCOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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